Cas no 1508883-33-7 (Cycloheptylmethanethiol)
Cycloheptylmethanethiol Chemical and Physical Properties
Names and Identifiers
-
- AKOS018442453
- cycloheptylmethanethiol
- EN300-1288712
- 1508883-33-7
- SCHEMBL330041
- Cycloheptanemethanethiol
- Cycloheptylmethanethiol
-
- Inchi: 1S/C8H16S/c9-7-8-5-3-1-2-4-6-8/h8-9H,1-7H2
- InChI Key: NERFKYHNPUZUKN-UHFFFAOYSA-N
- SMILES: SCC1CCCCCC1
Computed Properties
- Exact Mass: 144.09727168g/mol
- Monoisotopic Mass: 144.09727168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 63
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 0.905±0.06 g/cm3(Predicted)
- Boiling Point: 210.9±9.0 °C(Predicted)
- pka: 10.34±0.10(Predicted)
Cycloheptylmethanethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288712-0.05g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 0.05g |
$200.0 | 2023-05-25 | |
| Enamine | EN300-1288712-0.1g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 0.1g |
$298.0 | 2023-05-25 | |
| Enamine | EN300-1288712-0.25g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 0.25g |
$425.0 | 2023-05-25 | |
| Enamine | EN300-1288712-0.5g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 0.5g |
$668.0 | 2023-05-25 | |
| Enamine | EN300-1288712-1.0g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 1g |
$857.0 | 2023-05-25 | |
| Enamine | EN300-1288712-2.5g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 2.5g |
$1680.0 | 2023-05-25 | |
| Enamine | EN300-1288712-5.0g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 5g |
$2485.0 | 2023-05-25 | |
| Enamine | EN300-1288712-10.0g |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 10g |
$3683.0 | 2023-05-25 | |
| 1PlusChem | 1P0285S4-50mg |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 50mg |
$300.00 | 2024-06-20 | |
| 1PlusChem | 1P0285S4-100mg |
cycloheptylmethanethiol |
1508883-33-7 | 95% | 100mg |
$418.00 | 2024-06-20 |
Cycloheptylmethanethiol Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on Cycloheptylmethanethiol
Professional Introduction to Cycloheptylmethanethiol (CAS No: 1508883-33-7)
Cycloheptylmethanethiol, with the chemical formula C7H13S, is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1508883-33-7, exhibits a distinct molecular structure that positions it as a potential candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular framework of Cycloheptylmethanethiol consists of a cycloheptane ring substituted with a methanethiol (thiol) group. This structural motif imparts unique chemical properties, including reactivity with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis. The thiol group, in particular, is known for its ability to participate in disulfide bond formation, which is a critical aspect of protein structure and function. This characteristic has sparked interest in exploring its role in modulating biological pathways and enzyme activities.
In recent years, the pharmaceutical industry has seen a surge in the investigation of sulfur-containing compounds due to their broad spectrum of biological activities. Cycloheptylmethanethiol has been studied for its potential pharmacological effects, particularly in the context of anti-inflammatory and antioxidant properties. Preliminary research suggests that this compound may interfere with inflammatory cascades by modulating key signaling pathways such as NF-κB and MAPK. These pathways are central to the body's inflammatory response and are often dysregulated in chronic inflammatory diseases.
Moreover, the thiol group in Cycloheptylmethanethiol makes it an attractive candidate for developing chelating agents. Thiol-based chelators have been widely used in medical applications, including the treatment of metal toxicity and as contrast agents in imaging techniques. The ability of this compound to bind transition metals like copper and iron could open new avenues for therapeutic interventions targeting metal-dependent diseases.
The synthesis of Cycloheptylmethanethiol presents an intriguing challenge for organic chemists due to its cyclic structure. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as catalytic hydrogenation and nucleophilic substitution reactions have been pivotal in constructing the cycloheptane ring while introducing the methanethiol functionality.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Cycloheptylmethanethiol. Molecular modeling studies have provided insights into its interaction with biological targets, helping researchers predict potential drug-like properties. These simulations have identified key binding pockets and interaction residues, which are essential for designing more effective derivatives with enhanced pharmacological activity.
The safety profile of Cycloheptylmethanethiol is another critical aspect that has been thoroughly evaluated. In vitro toxicity studies have shown that this compound exhibits moderate toxicity at higher concentrations but demonstrates acceptable safety margins at therapeutic doses. This makes it a promising candidate for further development into a drug candidate. Additionally, its metabolic stability has been assessed through kinetic studies, revealing that it undergoes slow degradation under physiological conditions, which could contribute to prolonged bioavailability.
In conclusion, Cycloheptylmethanethiol (CAS No: 1508883-33-7) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its potential benefits, this compound is poised to play a significant role in the development of next-generation medications targeting various diseases.
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